molecular formula C8H7BrF3NO2S B8661749 Methanesulfonamide, N-[3-bromo-5-(trifluoromethyl)phenyl]-

Methanesulfonamide, N-[3-bromo-5-(trifluoromethyl)phenyl]-

Cat. No.: B8661749
M. Wt: 318.11 g/mol
InChI Key: JNTYUUGBMLQASL-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-[3-bromo-5-(trifluoromethyl)phenyl]- is a useful research compound. Its molecular formula is C8H7BrF3NO2S and its molecular weight is 318.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methanesulfonamide, N-[3-bromo-5-(trifluoromethyl)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanesulfonamide, N-[3-bromo-5-(trifluoromethyl)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7BrF3NO2S

Molecular Weight

318.11 g/mol

IUPAC Name

N-[3-bromo-5-(trifluoromethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C8H7BrF3NO2S/c1-16(14,15)13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4,13H,1H3

InChI Key

JNTYUUGBMLQASL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC(=C1)C(F)(F)F)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-Amino-5-bromobenzotrifluoride (200 mg) in pyridine (2 mL) was added methane sulphonyl chloride (115 mg) and one crystal of 4-(dimethyl-amino)pyridine. The mixture was stirred at room temperature for four hours then diluted with ethyl acetate (50 mL) and washed with HCl (2M, 50 mL) and saturated sodium chloride solution (50 mL). Organics were separated, dried over sodium sulphate, filtered, and solvent was removed under reduced pressure to yield N-(3-bromo-5-trifluoromethyl-phenyl)-methanesulfonamide (264 mg).
Quantity
200 mg
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reactant
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115 mg
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reactant
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2 mL
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solvent
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0 (± 1) mol
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catalyst
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Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

3-Bromo-5-(trifluoromethyl)aniline (1 g, 4.17 mmol) was treated with methanesulfonyl chloride (480 μl, 6.25 mmol) according to the method described in Preparation 15b to give 1.35 g (97% yield) of the title compound. Purity 96%.
Quantity
1 g
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reactant
Reaction Step One
Quantity
480 μL
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reactant
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[Compound]
Name
15b
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0 (± 1) mol
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Yield
97%

Synthesis routes and methods IV

Procedure details

To a solution of 3-bromo-5-(trifluoromethyl)aniline (10 g) in pyridine (50 ml) was added methanesulfonyl chloride (5.73 g) at 0° C., and the mixture was stirred at room temperature for 16 hr. The reaction mixture was concentrated, saturated aqueous sodium hydrogencarbonate solution was added, and the mixture was extracted with ethyl acetate. The organic layer was washed with 1M hydrochloric acid and saturated brine, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated to give the title compound (13.4 g, yield quant.) as a pale-yellow solid.
Quantity
10 g
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reactant
Reaction Step One
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5.73 g
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reactant
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50 mL
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solvent
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